2-(5-Bromopyrimidin-2-yl)propan-1-amine
Description
2-(5-Bromopyrimidin-2-yl)propan-1-amine is a brominated pyrimidine derivative featuring a propan-1-amine substituent at the 2-position of the pyrimidine ring. Its molecular formula is C₇H₁₁BrN₃, with a molecular weight of 229.09 g/mol (calculated from and ). The bromine atom at the 5-position of the pyrimidine ring enhances its utility as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of more complex bioactive molecules. This compound is cataloged under CAS numbers such as EN300-43393665 (hydrochloride salt) and 1341690-53-6 (branched isomer).
Properties
Molecular Formula |
C7H10BrN3 |
|---|---|
Molecular Weight |
216.08 g/mol |
IUPAC Name |
2-(5-bromopyrimidin-2-yl)propan-1-amine |
InChI |
InChI=1S/C7H10BrN3/c1-5(2-9)7-10-3-6(8)4-11-7/h3-5H,2,9H2,1H3 |
InChI Key |
NUYMGWSTFFDQGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC=C(C=N1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyrimidin-2-yl)propan-1-amine typically involves the bromination of pyrimidine derivatives followed by amination. One common method includes the reaction of 5-bromopyrimidine with 1-bromo-2-propanamine under controlled conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyrimidin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
2-(5-Bromopyrimidin-2-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyrimidin-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
Key structural analogs and their properties are summarized below:
Key Observations :
- The bromopyrimidine core distinguishes this compound from phenyl-substituted analogs (e.g., 16c), which exhibit distinct electronic properties and reactivity.
- Halogen substituents (Br, Cl, CF₃) enhance electrophilicity, facilitating cross-coupling or nucleophilic substitution reactions.
This compound
- Pathway : Typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, describes a palladium-mediated reaction using 5-bromopyrimidin-2-amine with propan-1-amine derivatives under basic conditions (Cs₂CO₃).
- Yield : Comparable to analogs like 5-(4-methylpiperazin-1-yl)pyrimidin-2-amine (200 mg from 2 g starting material, ~10% yield).
Analogs
- 2-(3-(Trifluoromethyl)phenyl)propan-1-amine (16c) : Prepared via reductive amination of ketone precursors, yielding 61%.
- 1-(5-Bromopyrimidin-2-yl)-2-methylpropan-1-amine: Synthesized using similar coupling methods but with branched amine precursors, as noted in .
Reactivity Notes:
Physicochemical Properties
- Solubility: The hydrochloride salt of this compound () is likely soluble in polar solvents (e.g., water, methanol), whereas non-ionic forms may require organic solvents (e.g., dioxane, toluene).
- Stability : Bromine’s electronegativity increases stability under acidic conditions compared to morpholine-substituted pyridines ().
Biological Activity
2-(5-Bromopyrimidin-2-yl)propan-1-amine, a compound featuring a brominated pyrimidine ring and a propan-1-amine side chain, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 216.07 g/mol. The presence of the bromine atom at the 5-position of the pyrimidine ring significantly influences its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 4–16 |
| Bacillus subtilis | 8–32 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8–32 |
| Escherichia coli | 4–32 |
These findings suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antibacterial agent .
The mechanism by which this compound exerts its antimicrobial effects involves compromising bacterial cell membrane integrity. Studies indicate that the compound disrupts membrane structure, leading to leakage of intracellular contents and ultimately bacterial cell death. This action is significant in combating resistant strains such as MRSA .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Preliminary investigations suggest that it may inhibit specific cancer cell lines through modulation of key signaling pathways.
Case Study: Anticancer Efficacy
In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells. The bromine atom's presence enhances binding affinity to targets involved in cell proliferation and survival, suggesting potential applications in cancer therapy .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrimidine ring or alterations to the amine group can significantly impact potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at 5-position | Enhances binding affinity to targets |
| Variation in amine chain length | Affects solubility and permeability |
| Introduction of additional halogens | Modulates reactivity and selectivity |
These insights guide future synthetic efforts aimed at developing more potent derivatives with improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
